4-(1-Methylguanidino)benzoic acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H11N3O2 |
|---|---|
Molecular Weight |
193.20 g/mol |
IUPAC Name |
4-[carbamimidoyl(methyl)amino]benzoic acid |
InChI |
InChI=1S/C9H11N3O2/c1-12(9(10)11)7-4-2-6(3-5-7)8(13)14/h2-5H,1H3,(H3,10,11)(H,13,14) |
InChI Key |
YDEKANAIYSCHCW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=C(C=C1)C(=O)O)C(=N)N |
Origin of Product |
United States |
Sophisticated Synthetic Methodologies and Process Optimization for 4 1 Methylguanidino Benzoic Acid and Its Analogs
Multistep Reaction Pathways and Reagent Systems for Core Structure Elaboration
The construction of the 4-(1-methylguanidino)benzoic acid core structure involves a sequence of chemical transformations, primarily focusing on the derivatization of an aminobenzoic acid precursor followed by guanidination and selective N-alkylation.
The following table summarizes a typical initial derivatization step for the synthesis of a guanidinobenzoic acid precursor.
| Reactants | Reagents/Solvents | Conditions | Outcome | Reference |
| para-Amino benzoic acid | Isopropanol, Hydrochloric acid | Heating and stirring | Formation of a mixed solution ready for guanidination | google.com |
Guanidination, the introduction of the guanidine (B92328) moiety, is a pivotal step in the synthesis. A widely used method involves the reaction of the activated aminobenzoic acid precursor with a guanidinating agent. Cyanamide is a common and cost-effective reagent for this purpose. google.comorganic-chemistry.org In a described process, a cyanamide solution is added dropwise to the mixed solution of the derivatized aminobenzoic acid, followed by refluxing to yield the guanidinobenzoic acid. google.com The molar ratio of the aminobenzoic acid to cyanamide is a critical parameter, with a 1:1 ratio being optimal in some cases. google.com
Alternative guanidination techniques involve the use of carbodiimides. The direct guanylation of amines with carbodiimides is considered an efficient and atom-economical method. rsc.org Catalytic procedures have been developed to facilitate the reaction of less nucleophilic aromatic amines with carbodiimides. rsc.org
Following the formation of the guanidino group, selective N-alkylation, such as methylation, is performed to obtain this compound. The selective methylation of a guanidine group can be challenging due to the presence of multiple nitrogen atoms. However, specific methylating agents and reaction conditions can be employed to achieve the desired regioselectivity. The field of biochemistry provides insights into selective N-methylation, where enzymes like guanidinoacetate N-methyltransferase (GAMT) catalyze the specific methylation of guanidino groups. frontiersin.orgnih.gov In synthetic chemistry, reagents like methyl iodide or dimethyl sulfate can be used, often requiring careful control of stoichiometry and reaction conditions to favor methylation at the desired nitrogen atom.
The table below outlines common guanidination and N-alkylation methods.
| Reaction Type | Reagent | Key Features | Reference |
| Guanidination | Cyanamide | Cost-effective, suitable for large-scale production. google.com | google.comorganic-chemistry.org |
| Guanidination | Carbodiimides | Atom-economical, efficient for various amines. rsc.org | rsc.org |
| N-Methylation | Enzymatic (e.g., GAMT) | High selectivity for specific nitrogen atoms. frontiersin.orgnih.gov | frontiersin.orgnih.gov |
| N-Methylation | Alkylating agents (e.g., Methyl iodide) | Requires careful control for regioselectivity. |
Stereoselective Synthesis and Chiral Resolution Approaches
While this compound itself is an achiral molecule, the synthesis of its chiral analogs is of significant interest in asymmetric catalysis and medicinal chemistry. Chiral guanidines have emerged as powerful organocatalysts due to their strong basicity and ability to form hydrogen bonds. rsc.org The synthesis of chiral guanidine-containing molecules often involves the use of chiral starting materials or chiral auxiliaries. researchgate.net
Structurally diverse chiral guanidine catalysts, including bicyclic, monocyclic, and acyclic types, have been developed to achieve high efficiency and stereoselectivity in various organic transformations. rsc.org For example, chiral guanidinium (B1211019) salts have been successfully employed in H-bond donor catalysis and phase-transfer catalysis. rsc.org The development of novel chiral guanidine derivatives continues to be an active area of research. researchgate.net
Chiral resolution is another approach to obtain enantiomerically pure guanidinobenzoic acid analogs. This can be achieved through classical methods such as the formation of diastereomeric salts with a chiral resolving agent, followed by separation and subsequent removal of the resolving agent.
Green Chemistry Principles in Guanidinobenzoic Acid Synthesis
The application of green chemistry principles to the synthesis of guanidinobenzoic acids aims to reduce the environmental impact of the chemical processes. This includes the use of less hazardous reagents, environmentally benign solvents, and energy-efficient reaction conditions. benthamdirect.comresearchgate.net
Recent research has focused on developing green and efficient methods for the synthesis of guanidine-containing compounds. For instance, guanidine hydrochloride has been used as a recyclable catalyst in aqueous media for the synthesis of various heterocyclic compounds. benthamdirect.comresearchgate.net Microwave-assisted synthesis is another green chemistry approach that can accelerate reaction rates and improve yields, often in the absence of traditional solvents. rsc.org The use of water as a solvent is particularly attractive from a green chemistry perspective. benthamdirect.comresearchgate.net Furthermore, the development of catalytic processes that are metal-free is a key aspect of green synthesis. rsc.org
The following table highlights some green chemistry approaches applicable to guanidine synthesis.
| Green Chemistry Principle | Approach | Advantages | Reference |
| Use of Catalysis | Guanidine hydrochloride as a recyclable catalyst. benthamdirect.comresearchgate.net | Reduces waste, reusable catalyst. | benthamdirect.comresearchgate.net |
| Alternative Energy Sources | Microwave-assisted synthesis. rsc.org | Faster reactions, improved yields, often solvent-free. | rsc.org |
| Benign Solvents | Use of water as a solvent. benthamdirect.comresearchgate.net | Environmentally friendly, safe, and inexpensive. | benthamdirect.comresearchgate.net |
| Atom Economy | Direct guanylation with carbodiimides. rsc.org | High efficiency and minimal byproducts. | rsc.org |
Large-Scale Synthesis Considerations and Yield Optimization
The transition from laboratory-scale synthesis to large-scale industrial production of this compound requires careful consideration of several factors to ensure process safety, efficiency, and cost-effectiveness. A key aspect is the development of a process that is suitable for industrial-scale production. google.com
Process optimization is crucial for maximizing the yield and purity of the final product while minimizing production costs. This involves a systematic study of reaction parameters such as temperature, pressure, reaction time, and catalyst loading. For the synthesis of p-guanidinobenzoic acid, a patented method emphasizes its suitability for large-scale production, highlighting the importance of process development for industrial applications. google.com The optimization of the molar ratios of reactants, such as that between para-amino benzoic acid and cyanamide, has been shown to be critical for achieving high yields. google.com
Furthermore, the choice of equipment and the implementation of robust purification methods are essential for large-scale synthesis. The development of continuous flow processes can offer significant advantages over traditional batch processes in terms of safety, consistency, and scalability. syrris.jprsc.orgresearchgate.net
Molecular Design, Structure Activity Relationship Sar , and Computational Chemistry of 4 1 Methylguanidino Benzoic Acid Derivatives
Advanced Structure-Activity Relationship (SAR) Studies
The biological activity of 4-(1-Methylguanidino)benzoic acid derivatives is intrinsically linked to their chemical structure. Advanced SAR studies provide critical insights into how modifications to the molecule can influence its interactions with biological targets.
Positional Isomer Effects on Biological Interactions
The specific placement of functional groups on the benzoic acid ring and the guanidino moiety significantly impacts the biological activity of these compounds. The position of a substituent on the aromatic ring can alter the electronic properties and steric profile of the molecule, thereby affecting its binding affinity to target proteins. icm.edu.plnih.gov
For instance, studies on various benzoic acid derivatives have shown that the position of substituents can dramatically influence their antibacterial activity. nih.gov Research on other benzoic acid derivatives has highlighted that moving a methyl group from the ortho to the meta position can enhance bioactivity predictions for certain receptors. icm.edu.pl This is often attributed to the "ortho effect," where a bulky group at the ortho position can cause steric hindrance, forcing the carboxylate group to rotate out of the plane of the benzene (B151609) ring. khanacademy.orgyoutube.com This "Steric Inhibition of Resonance" (SIR) can alter the electronic communication between the substituent and the carboxylic acid, thereby influencing the molecule's acidity and its interaction with biological targets. khanacademy.orgyoutube.com
In the context of this compound, the para-position of the guanidino group is a key feature. nih.gov However, the introduction of additional substituents and the investigation of their positional isomers (ortho and meta) are crucial for optimizing biological activity. The rate of certain chemical reactions has been shown to vary depending on the position of substituents on the benzoic acid ring, with the 2-O-benzoyl positional isomer exhibiting a faster reaction rate compared to its 3-O-benzoyl and 4-O-benzoyl counterparts in some cases. nih.gov
Substituent Variation at Guanidino and Benzoic Acid Moieties
Modifying the substituents at both the guanidino and benzoic acid parts of the molecule is a key strategy in the design of new derivatives with improved properties.
Guanidino Moiety: The guanidino group is known for its ability to participate in hydrogen bonding, which can significantly influence a compound's solubility, stability, and interaction with biological targets. ontosight.ai Variations at this site, such as altering the alkyl substitution on the nitrogen atoms, can modulate the basicity (pKa) of the guanidine (B92328) group. rsc.org The study of how different substituents affect the basicity of aryl guanidines is valuable for medicinal chemists working with guanidine-containing molecules. rsc.org
Benzoic Acid Moiety: The benzoic acid portion of the molecule also offers numerous possibilities for modification. The introduction of different substituents on the benzene ring can have profound effects. Electron-withdrawing groups generally increase the acidity of benzoic acids, while electron-donating groups decrease it. libretexts.org This modulation of acidity can be critical for the compound's interaction with its biological target. For example, in the development of enteropeptidase inhibitors, the addition of a carboxylic acid moiety to 4-guanidinobenzoate derivatives led to enhanced inhibitory activity due to extra interactions with the enzyme. nih.gov Similarly, the introduction of a chlorine or bromine atom at the 3-position of the central benzene ring in a series of benzoic acid derivatives improved their pharmacokinetic properties. nih.gov
The following table summarizes the effects of different substituents on the properties of benzoic acid derivatives based on general chemical principles:
| Substituent Type | Position | Effect on Acidity | Potential Impact on Biological Activity |
| Electron-Withdrawing (e.g., -NO2, -CN, -Cl) | Ortho, Para | Increases acidity | May enhance binding to targets where an acidic proton is crucial for interaction. |
| Electron-Donating (e.g., -CH3, -OCH3, -NH2) | Ortho, Para | Decreases acidity | May improve membrane permeability or alter binding mode. |
| Bulky Groups (e.g., tert-butyl) | Ortho | Steric Inhibition of Resonance | Can alter the conformation and electronic properties, leading to unpredictable changes in activity. |
Computational Chemistry and Molecular Modeling
Computational techniques are indispensable tools in modern drug discovery, providing detailed insights into the behavior of molecules at an atomic level. For this compound derivatives, these methods are crucial for understanding their properties and predicting their biological activity.
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) for electronic structure, reactivity, and antioxidant descriptors)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are widely used to investigate the electronic structure, reactivity, and other properties of molecules. mdpi.commdpi.com These calculations can provide valuable descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are related to a molecule's ability to donate or accept electrons. nih.gov The energy gap between HOMO and LUMO is an indicator of the molecule's chemical reactivity. researchgate.net
For instance, DFT studies on hydrazinobenzoic acid derivatives have been used to calculate antioxidant descriptors and propose mechanisms for their antioxidant activity, such as hydrogen atom transfer (HAT) and single electron transfer (SET). nih.gov In the case of other benzoic acid derivatives, DFT calculations have been employed to understand their structural and chemical properties, including vibrational frequencies and electronic absorption spectra. researchgate.netajchem-b.com Such calculations can also be used to predict the relative pKa values of substituted acids. semanticscholar.org
Molecular Docking and Dynamics Simulations for Target Binding Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This is particularly useful in drug design for predicting how a ligand, such as a this compound derivative, will bind to the active site of a target protein. semanticscholar.org
For example, molecular docking studies on 4-(carboxyamino)-3-guanidino-benzoic acid were performed to investigate its binding to the active sites of several proteins. researchgate.netajchem-b.com Similarly, docking studies on other benzoic acid derivatives have been used to evaluate their potential antiviral activity by predicting their binding affinity to viral proteases. nih.gov These studies can identify key interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for binding. semanticscholar.org
Molecular dynamics simulations can further refine the results of docking by simulating the movement of the ligand-protein complex over time, providing insights into the stability of the binding and the conformational changes that may occur.
Conformational Analysis and Advanced Spectroscopic Property Prediction
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. libretexts.org The conformation of a molecule can significantly influence its biological activity. Computational methods can be used to identify the most stable conformations and the energy barriers between them. nih.gov
Furthermore, computational chemistry can be used to predict advanced spectroscopic properties, such as NMR chemical shifts and vibrational frequencies (IR and Raman). researchgate.net These predictions can aid in the characterization of newly synthesized compounds and provide further validation of their structure. mdpi.com
Rational Compound Design Principles Applied to Guanidinobenzoic Acid Scaffolds
The design of potent and selective enzyme inhibitors based on the this compound scaffold is a meticulous process guided by the principles of rational drug design. This approach leverages an in-depth understanding of the target enzyme's three-dimensional structure and the molecular interactions that govern ligand binding. The core strategy involves the systematic modification of the lead compound, this compound, to optimize its interactions with the enzyme's active site, thereby enhancing its inhibitory potency and selectivity.
A key feature of the 4-guanidinobenzoic acid framework is the positively charged guanidinium (B1211019) group, which often plays a crucial role in anchoring the inhibitor to the target enzyme. In many serine proteases, such as trypsin, this guanidinium group mimics the side chain of arginine, a natural substrate, allowing it to bind in the S1 specificity pocket which typically contains an aspartic acid residue at its base. The introduction of a methyl group on the guanidino nitrogen, creating the 4-(1-methylguanidino) moiety, can influence the compound's binding affinity and selectivity by altering its steric and electronic properties.
Structure-activity relationship (SAR) studies are fundamental to understanding how different chemical modifications to the guanidinobenzoic acid scaffold impact its biological activity. These studies involve synthesizing a series of analogs with variations at different positions of the molecule and evaluating their inhibitory effects. For instance, esterification of the carboxylic acid group of 4-guanidinobenzoic acid has been shown to yield potent inhibitors of trypsin. nih.gov
Computational chemistry provides powerful tools to complement experimental SAR studies. Techniques such as molecular docking and three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling are employed to predict the binding modes of inhibitors and to correlate their structural features with their inhibitory activities. frontiersin.orgnih.govnih.gov Molecular docking simulations can visualize how a molecule like this compound fits into the active site of a target enzyme, revealing key hydrogen bonds and hydrophobic interactions. nih.gov This information is invaluable for designing new derivatives with improved binding affinity.
3D-QSAR models, on the other hand, can quantitatively predict the inhibitory potency of new, unsynthesized compounds based on the properties of a set of known inhibitors. frontiersin.orgresearchgate.netmdpi.com These models generate contour maps that highlight regions around the molecule where certain properties, such as steric bulk or electrostatic charge, are favorable or unfavorable for activity. This allows medicinal chemists to prioritize the synthesis of compounds that are most likely to be potent inhibitors.
The following data tables illustrate the types of information gathered from SAR and computational studies, which guide the rational design of novel inhibitors based on the guanidinobenzoic acid scaffold.
Table 1: Inhibitory Activity of Guanidinobenzoic Acid Derivatives against Proteases
This table would typically contain data on the inhibitory concentration (IC50) or inhibition constant (Ki) of various derivatives against specific proteases, showcasing the impact of different substituents.
(Self-generated table for illustrative purposes, as specific SAR data for this compound derivatives was not available in the search results)
| Compound | R1 (Guanidino) | R2 (Benzoic Acid) | Target Enzyme | IC50 (µM) |
|---|---|---|---|---|
| 1 | -NH-C(=NH)NH2 | -COOH | Trypsin | 150 |
| 2 | -N(Me)-C(=NH)NH2 | -COOH | Trypsin | 75 |
| 3 | -NH-C(=NH)NH2 | -COOCH3 | Trypsin | 25 |
| 4 | -N(Me)-C(=NH)NH2 | -COOCH3 | Trypsin | 10 |
| 5 | -NH-C(=NH)NH2 | -CONH-Ph | Trypsin | 50 |
| 6 | -N(Me)-C(=NH)NH2 | -CONH-Ph | Trypsin | 20 |
Table 2: Computationally Predicted Binding Affinities of Guanidinobenzoic Acid Analogs
This table would present the results of molecular docking studies, showing the predicted binding energy or docking score of different analogs with a target enzyme.
(Self-generated table for illustrative purposes)
| Compound | Modification | Target Enzyme | Docking Score (kcal/mol) |
|---|---|---|---|
| This compound | - | Trypsin | -8.5 |
| Analog A | 2-hydroxy substitution | Trypsin | -8.9 |
| Analog B | 3-chloro substitution | Trypsin | -9.2 |
| Analog C | N-ethylguanidino | Trypsin | -8.2 |
| Analog D | N,N-dimethylguanidino | Trypsin | -7.8 |
By integrating experimental biological data with computational predictions, researchers can develop a comprehensive understanding of the SAR for the guanidinobenzoic acid scaffold. This knowledge-driven approach accelerates the discovery of more effective and selective enzyme inhibitors for various therapeutic applications.
Biochemical Interactions, Metabolic Pathways, and Preclinical Mechanistic Studies
In Vitro Evaluation of Biochemical Activities
Enzyme Modulation and Inhibition Kinetics
Direct enzymatic studies on 4-(1-Methylguanidino)benzoic acid are not extensively documented in the current scientific literature. However, the known activities of its structural components—benzoic acid and methylguanidine (B1195345)—provide a basis for predicting its potential enzyme-modulating effects.
Benzoic acid and its derivatives are known to interact with various enzymes. For instance, certain benzoic acid derivatives have been shown to inhibit the activity of tyrosinase, a key enzyme in melanin (B1238610) synthesis, and α-amylase, an enzyme involved in carbohydrate digestion nih.govnih.gov. The inhibition of tyrosinase by some benzoic acid derivatives has been characterized as competitive nih.gov. Furthermore, studies on a series of benzoic acid derivatives have demonstrated inhibitory activity against trans-sialidase, an enzyme implicated in Chagas disease mdpi.com. These findings suggest that the benzoic acid moiety in this compound could confer the potential to modulate the activity of these or other enzymes.
The methylguanidino group also contributes to the potential for enzyme interaction. Methylguanidine itself has been identified as an inhibitor of nitric oxide synthase (iNOS), an enzyme involved in inflammatory processes nih.gov. The presence of this functional group in the target compound suggests a possibility for similar inhibitory actions.
The table below summarizes the inhibitory activities of related compounds, offering a predictive glance at the potential enzymatic interactions of this compound.
| Enzyme | Inhibitor Class | Type of Inhibition | Reference |
| Tyrosinase | Benzoic Acid Derivatives | Competitive | nih.gov |
| α-Amylase | Benzoic Acid Derivatives | Not specified | nih.gov |
| Trans-sialidase | Benzoic Acid Derivatives | Not specified | mdpi.com |
| Nitric Oxide Synthase (iNOS) | Methylguanidine | Not specified | nih.gov |
This table presents data on related compounds to infer the potential activity of this compound.
Antioxidant Activity and Radical Scavenging Mechanisms
While direct studies on the antioxidant properties of this compound are not available, the chemical characteristics of its constituent parts suggest a potential for radical scavenging activity. The antioxidant activity of chemical compounds is often evaluated through their ability to donate a hydrogen atom (Hydrogen Atom Transfer - HAT), a sequential transfer of an electron and a proton (Sequential Electron Transfer Proton Transfer - SETPT), or a sequential loss of a proton followed by an electron transfer (Sequential Proton Loss Electron Transfer - SPLET).
Phenolic compounds, which share the benzoic acid core, are well-known antioxidants nih.gov. The presence of a guanidino group may also contribute to antioxidant potential. Guanidino compounds have been investigated for their biological activities, and some have shown promise in this regard ontosight.ai. The specific contribution of the methylguanidino group to the radical scavenging capacity of the benzoic acid structure would require dedicated experimental evaluation. Theoretical studies on similar structures can provide insights into the likely mechanisms. For example, density functional theory (DFT) calculations on other nitrogen-containing heterocyclic compounds have been used to predict their radical scavenging activity and mechanisms, such as HAT or proton-coupled electron transfer (PCET) rsc.org.
Receptor Binding Assays and Ligand-Target Interactions
Specific receptor binding assays for this compound have not been reported in the available literature. The interaction of a ligand with its biological target is a complex process governed by various non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and electrostatic forces nih.gov.
Investigation of Metabolic Fate and Biotransformation Pathways
Glycine (B1666218) Conjugation and Other Xenobiotic Detoxification Mechanisms
The metabolism of xenobiotics, foreign compounds to an organism, generally proceeds through Phase I (modification) and Phase II (conjugation) reactions to facilitate their detoxification and excretion wikipedia.org. For benzoic acid and its derivatives, a primary Phase II detoxification pathway is conjugation with the amino acid glycine nih.govnih.govjst.go.jp. This reaction, catalyzed by glycine N-acyltransferase, results in the formation of hippuric acid, a more water-soluble compound that is readily excreted researchgate.net.
Studies on a range of substituted benzoic acids have shown that the efficiency of glycine conjugation is influenced by the physicochemical properties of the substituents. Factors such as lipid solubility and the steric bulk of the substituent on the benzene (B151609) ring can affect the rate of this metabolic process nih.govjst.go.jp. For instance, increased lipid solubility has been associated with enhanced glycine conjugation, while bulky substituents can sterically hinder the enzymatic reaction nih.govjst.go.jp. Given that this compound is a substituted benzoic acid, it is highly probable that it undergoes glycine conjugation as a major route of metabolism.
Other potential xenobiotic detoxification mechanisms for guanidino compounds may also be relevant. The metabolism of guanidino compounds can be complex and may involve various enzymatic pathways mdpi.com.
Metabolite Identification and Profiling in Biological Systems
Direct metabolite identification studies for this compound in either in vitro or non-human in vivo models are not currently available. However, insights into its potential metabolic fate can be gleaned from studies on structurally related compounds.
In vitro models, such as liver microsomes and hepatocytes, are commonly used to predict in vivo metabolism drugdiscoverytrends.comacs.org. A study on the in vitro metabolism of isopropoxy benzene guanidine (B92328), a compound also containing a guanidino group attached to a substituted benzene ring, identified several metabolites using UHPLC-Q-TOF-MS/MS mdpi.com. The metabolic transformations observed included hydroxylation of the benzene ring and cyclization reactions involving the guanidine group mdpi.com. These findings suggest that this compound could undergo similar metabolic transformations.
In non-human in vivo models, such as rats, the liver is a primary site for the metabolism of xenobiotics nih.gov. Following administration, metabolites can be identified in various biological matrices, including plasma, urine, and feces drugdiscoverytrends.com. Based on the known metabolism of benzoic acid and guanidino compounds, potential metabolites of this compound in an in vivo system could include its glycine conjugate (4-(1-methylguanidino)hippuric acid), hydroxylated derivatives, and potentially products of further degradation of the guanidino moiety.
The following table outlines potential metabolic pathways for this compound based on the metabolism of related compounds.
| Metabolic Pathway | Predicted Metabolite(s) | Basis for Prediction | Reference |
| Glycine Conjugation | 4-(1-Methylguanidino)hippuric acid | Major pathway for benzoic acids | nih.govresearchgate.net |
| Aromatic Hydroxylation | Hydroxylated derivatives of this compound | Observed with isopropoxy benzene guanidine | mdpi.com |
| Cyclization | Metabolites with modified guanidino ring structure | Observed with isopropoxy benzene guanidine | mdpi.com |
This table presents predicted metabolic pathways and metabolites for this compound based on data from structurally similar compounds.
Cellular and Molecular Mechanistic Studies (e.g., in vitro cell-based assays, non-human in vivo models for cellular responses)
Extensive literature searches have not yielded specific studies on this compound concerning its direct effects on cellular and molecular mechanisms. Therefore, this section will discuss the known activities of structurally related guanidino and benzoic acid compounds to provide a potential framework for understanding its possible biological interactions.
Gene Expression and Protein Regulation Studies
Direct research on how this compound influences gene expression and protein regulation is not currently available. However, studies on related compounds offer some insights into potential mechanisms.
Guanidine-containing compounds, in general, are known to interact with various biological targets, which can, in turn, affect gene expression and protein regulation. For instance, methylguanidine has been shown to be an inhibitor of nitric oxide synthase (NOS) isoforms. nih.gov The inhibition of NOS can have downstream effects on signaling pathways that are regulated by nitric oxide, potentially influencing the expression of genes involved in inflammation, apoptosis, and cellular stress responses. Specifically, methylguanidine and guanidine have been observed to inhibit both neuronal constitutive and lung inducible NOS isoforms in a concentration-dependent manner. nih.gov
Furthermore, the biosynthesis of certain natural products containing guanidinium (B1211019) groups involves complex enzymatic pathways and gene clusters. For example, the biosynthesis of blasticidin S involves a guanidine N-methylation step catalyzed by the BlsL methyltransferase. nih.gov This highlights that cells possess enzymatic machinery to modify guanidinium groups, suggesting that synthetic compounds like this compound could potentially be recognized and processed by cellular enzymes, leading to downstream regulatory effects.
While no direct data exists for this compound, studies on other benzoic acid derivatives have demonstrated effects on gene expression. For instance, certain benzoic acid derivatives have been investigated for their ability to modulate the expression of genes involved in neurodegeneration and oxidative stress. nih.gov However, it is crucial to note that these are different molecules, and their effects cannot be directly extrapolated to this compound without specific experimental evidence.
Interactive Data Table: Studies on Related Compounds
| Compound | Biological System | Observed Effect | Potential Implication for Gene/Protein Regulation |
| Methylguanidine | Rat cerebellum and lung tissue | Inhibition of constitutive and inducible nitric oxide synthase (NOS) | Could indirectly alter the expression of genes regulated by nitric oxide signaling pathways. nih.gov |
| Guanidine | Rat cerebellum and lung tissue | Inhibition of constitutive and inducible nitric oxide synthase (NOS) | May influence gene expression profiles associated with nitric oxide-mediated cellular processes. nih.gov |
| Blasticidin S (biosynthesis) | Streptomyces griseochromogenes | Guanidine N-methylation by BlsL methyltransferase | Demonstrates enzymatic modification of guanidino groups, a process that could potentially be relevant for the metabolism and activity of synthetic guanidino compounds. nih.gov |
| Benzoic Acid Derivatives | In vitro models | Modulation of pathways related to neurodegeneration and oxidative stress | Suggests that the benzoic acid moiety can be a pharmacologically active scaffold, but specific effects depend on the complete molecular structure. nih.gov |
Cellular Pathway Perturbations (e.g., stress responses)
There is no direct evidence from in vitro cell-based assays or non-human in vivo models detailing the specific cellular pathway perturbations caused by this compound. However, based on the activities of related compounds, some potential areas of interaction can be hypothesized.
The guanidinium group is a key feature of the amino acid arginine and is involved in numerous biological interactions, including forming strong hydrogen bonds with oxoanions like phosphates and carboxylates on cell surfaces. mit.edu This suggests that guanidinium-containing compounds could interact with cell membranes and membrane-associated proteins, potentially triggering signaling cascades.
The inhibitory effect of methylguanidine on nitric oxide synthase is a prime example of how a simple guanidino compound can perturb cellular pathways. nih.gov Nitric oxide is a critical signaling molecule involved in a vast array of physiological processes, including vasodilation, neurotransmission, and the immune response. By inhibiting its production, methylguanidine can disrupt these pathways, which could be particularly relevant in conditions of cellular stress where nitric oxide plays a dual role, being both protective and cytotoxic depending on the context.
Furthermore, some benzoic acid derivatives have been shown to possess antioxidant properties in vitro. mdpi.com Oxidative stress is a common cellular stress response implicated in numerous diseases. If this compound were to exhibit similar antioxidant activity, it could modulate stress-activated protein kinase pathways, such as the p38 and JNK pathways, and influence cell survival and apoptosis. However, without direct experimental data, this remains speculative.
Bioinorganic Chemistry of Guanidine-Containing Compounds
The guanidinium group, a key functional moiety in this compound, possesses interesting properties in the realm of bioinorganic chemistry. Guanidines are strong bases and, at physiological pH, exist predominantly in their protonated form, the guanidinium cation. mit.edu This cation is highly stable due to resonance delocalization of the positive charge across the three nitrogen atoms.
This inherent positive charge and the ability to form multiple hydrogen bonds allow guanidinium groups to interact with negatively charged species, including metal-containing biomolecules and anionic substrates of enzymes. The guanidinium group of arginine, for example, is frequently involved in the coordination of metal ions or the binding of anionic cofactors within the active sites of metalloenzymes.
While specific studies on the coordination chemistry of this compound with metal ions are not available, the broader class of guanidine compounds has been shown to act as ligands for a variety of metal ions. The nitrogen atoms of the guanidinium group can coordinate with transition metals, influencing their catalytic activity and redox properties. The specific coordination mode and the stability of the resulting metal complex are influenced by the substituents on the guanidine core. The presence of the methyl group and the benzoic acid moiety in this compound would undoubtedly modulate its coordination properties compared to unsubstituted guanidine.
The interaction of guanidinium compounds with metal ions is a critical aspect of their potential biological activity, as many cellular processes are dependent on metalloproteins. Disruption or modulation of the function of these proteins through the binding of exogenous guanidinium compounds could represent a significant mechanism of action.
Discovery and Characterization of Novel Derivatives and Analogs of 4 1 Methylguanidino Benzoic Acid
Natural Product Isolation and Identification of Related Structures
While 4-(1-Methylguanidino)benzoic acid itself has not been reported as a widespread natural product, the guanidino and benzoic acid motifs are prevalent in a diverse range of secondary metabolites isolated from various natural sources, particularly marine organisms. rsc.orgrsc.orgrsc.org Marine sponges, in particular, are a rich source of complex guanidine (B92328) alkaloids with a wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties. nih.govmdpi.com
The isolation of these compounds typically involves the collection of marine specimens, followed by extraction with organic solvents and a series of chromatographic purification steps. Structure elucidation is then achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
A number of guanidine-containing natural products bear structural resemblance to segments of this compound. For instance, various marine sponges produce pyrrole-2-aminoimidazole (P-2-AI) alkaloids, which feature a guanidine-like system within a heterocyclic ring. nih.gov One such example is debromokeramadine, isolated from an Okinawan sea sponge of the Agelas sp. nih.gov While not containing a benzoic acid ring, these natural products highlight the prevalence of the guanidino functional group in marine natural product chemistry.
Furthermore, the Mediterranean sponge Crambe crambe is known to produce crambescidins, a family of polycyclic guanidine alkaloids. mdpi.comresearchgate.net These complex molecules, while structurally distinct from this compound, underscore the biosynthetic machinery present in marine organisms to construct intricate guanidine-containing architectures. The initial steps of the biosynthesis of some of these complex alkaloids are believed to involve arginine, a common amino acid containing a guanidino group. researchgate.net
The following table provides examples of naturally occurring guanidine compounds, highlighting their source and general structural class.
| Compound Name | Natural Source | Structural Class |
| Debromokeramadine | Agelas sp. (Marine Sponge) | Pyrrole-2-aminoimidazole Alkaloid |
| Crambescidin 816 | Crambe crambe (Marine Sponge) | Polycyclic Guanidine Alkaloid |
| Ptilomycalin A | Ptilocaulis spiculifer (Marine Sponge) | Polycyclic Guanidine Alkaloid |
Semisynthetic and Biosynthetic Approaches to Analogs
The structural complexity of many guanidine-containing natural products often presents a significant challenge for total synthesis. Consequently, semisynthetic and biosynthetic approaches offer viable alternatives for generating novel analogs.
Semisynthetic approaches leverage the chemical modification of readily available natural products or their synthetic intermediates. For instance, a natural product containing a guanidine group could be chemically altered to introduce a benzoic acid moiety or to modify existing functional groups. While specific examples of semisynthesis starting from a natural product to generate a direct analog of this compound are not extensively documented, the general principles of chemical modification are well-established. For example, advanced synthetic intermediates in the total synthesis of complex guanidine alkaloids like the axinellamines have been utilized to synthesize other related natural products, demonstrating the feasibility of a divergent synthetic strategy. nih.gov
Biosynthetic approaches aim to harness and engineer the natural enzymatic machinery of organisms to produce novel compounds. The biosynthesis of many guanidine alkaloids is thought to begin with arginine. researchgate.net By understanding and manipulating the genes and enzymes involved in these biosynthetic pathways, it may be possible to generate novel analogs. For example, feeding experiments with labeled precursors in the marine sponge Crambe crambe have provided insights into the biosynthesis of crambescins, suggesting that arginine and fatty acids are key building blocks. researchgate.net This knowledge could potentially be used to introduce modified precursors into the biosynthetic pathway to generate novel analogs.
Libraries of Synthetic Derivatives and Their Biological Screening
The synthesis of compound libraries is a powerful strategy in drug discovery to explore the structure-activity relationships (SAR) of a particular scaffold. For this compound, synthetic libraries can be generated by systematically modifying the core structure.
Combinatorial chemistry and parallel synthesis are two key technologies employed for the rapid generation of large numbers of compounds. ijpsonline.comimperial.ac.uk In the context of this compound, variations can be introduced at several positions:
The guanidino group: The methyl group can be replaced with other alkyl or aryl substituents. The guanidino nitrogen atoms can also be part of a heterocyclic ring system.
The benzoic acid moiety: Substituents can be introduced onto the aromatic ring to modulate electronic and steric properties. The carboxylic acid can be converted to esters, amides, or other bioisosteres. researchgate.net
A representative, albeit hypothetical, library of this compound derivatives could be synthesized to explore the impact of these modifications on biological activity. The synthesis could involve the reaction of a substituted 4-aminobenzoic acid precursor with a guanylating agent.
Once synthesized, these libraries are subjected to high-throughput screening (HTS) against a variety of biological targets. These targets can include enzymes, receptors, and whole cells to identify compounds with desired biological effects, such as enzyme inhibition or antimicrobial activity. The results from HTS can then be used to build a structure-activity relationship profile.
The following interactive table showcases a hypothetical set of derivatives of this compound and their potential biological screening results against a generic enzyme target, illustrating the type of data generated from such studies.
| Compound ID | R1 (on Guanidine) | R2 (on Benzene (B151609) Ring) | R3 (Carboxylic Acid Modification) | Biological Activity (IC50, µM) |
| Parent | Methyl | H | -COOH | 10 |
| Deriv-01 | Ethyl | H | -COOH | 8 |
| Deriv-02 | Propyl | H | -COOH | 12 |
| Deriv-03 | Methyl | 2-Chloro | -COOH | 5 |
| Deriv-04 | Methyl | 3-Methoxy | -COOH | 15 |
| Deriv-05 | Methyl | H | -COOCH3 | 25 |
| Deriv-06 | Methyl | H | -CONH2 | 18 |
Structural Modification to Enhance Specific Biological Interactions
The data obtained from screening synthetic libraries provides crucial information for the rational design of more potent and selective analogs. Structure-activity relationship (SAR) studies aim to understand how specific structural features of a molecule contribute to its biological activity. nih.gov For this compound, several key structural modifications can be explored to enhance its interaction with a biological target.
The guanidino group is often involved in key hydrogen bonding interactions with biological macromolecules. The planarity and positive charge of the guanidinium (B1211019) ion at physiological pH are critical for these interactions. Modifying the substituents on the guanidino group can influence its basicity and steric profile, thereby modulating its binding affinity. For example, studies on methylguanidine (B1195345) have shown its inhibitory activity on nitric oxide synthase, suggesting a role for the lateral chain of the guanidine group in enzyme inhibition. nih.gov
The benzoic acid moiety serves as a scaffold and its aromatic ring can engage in hydrophobic or π-stacking interactions with the target protein. Introducing substituents on the benzene ring can alter the electronic properties and lipophilicity of the molecule, which can significantly impact its biological activity and pharmacokinetic properties. google.com
The carboxylic acid group is ionizable and can form strong ionic interactions or hydrogen bonds with the target. Esterification or amidation of the carboxylic acid can be used to probe the importance of this ionic interaction and can also improve cell permeability. researchgate.net
The goal of these structural modifications is to optimize the complementarity of the molecule with its biological target, leading to enhanced potency and selectivity. This iterative process of design, synthesis, and biological evaluation is a fundamental paradigm in modern drug discovery.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for 4-(1-Methylguanidino)benzoic acid, and how can reaction conditions be optimized?
- Methodology :
- Use coupling reactions (e.g., Suzuki-Miyaura or Ullmann coupling) to introduce the methylguanidine moiety to the benzoic acid core .
- Optimize reaction parameters (temperature, solvent polarity, catalyst loading) using Design of Experiments (DoE) to maximize yield and purity.
- Employ protecting groups (e.g., tert-butyl for carboxylic acids) to prevent unwanted side reactions during functionalization .
- Validation : Monitor reaction progress via TLC or HPLC, and confirm purity using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS).
Q. Which analytical techniques are most effective for structural characterization of this compound?
- Techniques :
- X-ray crystallography : Resolve crystal structure using SHELX programs (e.g., SHELXL for refinement) to determine bond lengths, angles, and hydrogen bonding .
- Spectroscopy : Use ¹H/¹³C NMR to confirm substitution patterns and FT-IR to identify functional groups (e.g., guanidine N-H stretches at ~3300 cm⁻¹) .
- Mass spectrometry : HRMS (ESI-TOF) for molecular weight validation and isotopic pattern analysis .
Q. How can purification challenges (e.g., polar byproducts) be addressed during synthesis?
- Approach :
- Use reverse-phase chromatography (C18 columns) with gradient elution (water/acetonitrile + 0.1% TFA) to separate polar impurities .
- Recrystallize from ethanol/water mixtures to enhance crystalline purity .
- Validate purity via melting point consistency and HPLC (>98% area under the curve).
Advanced Research Questions
Q. How should researchers resolve contradictions in crystallographic data (e.g., disorder or twinning) during structure determination?
- Methodology :
- Apply twin refinement in SHELXL to model disordered regions or overlapping lattices .
- Cross-validate using SIR97 for direct methods and Fourier synthesis to resolve phase ambiguities .
- Compare experimental data with simulated powder XRD patterns (e.g., Mercury software) to confirm phase homogeneity .
Q. What computational strategies are recommended for studying the interactions of this compound with biological targets?
- Approach :
- Perform molecular docking (AutoDock Vina, Schrödinger Suite) to predict binding modes to enzymes or receptors .
- Conduct molecular dynamics (MD) simulations (GROMACS) to assess stability of ligand-target complexes under physiological conditions .
- Validate predictions with experimental binding assays (e.g., SPR or ITC) to quantify affinity (Kd) and thermodynamic parameters .
Q. How can researchers analyze discrepancies in biological activity data across studies (e.g., varying IC50 values)?
- Troubleshooting :
- Standardize assay conditions (pH, buffer ionic strength, temperature) to minimize variability .
- Use orthogonal assays (e.g., fluorescence quenching vs. enzymatic activity) to confirm target engagement .
- Apply multivariate statistical analysis (e.g., PCA) to identify confounding variables (e.g., solvent effects or impurities) .
Q. What strategies are effective for studying the metabolic stability of this compound in vitro?
- Protocol :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
